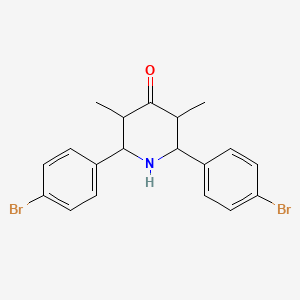![molecular formula C17H17F3N2O3S B12510134 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidinosulfonyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and attachment of the piperidinosulfonyl and phenoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The simultaneous vapor-phase reaction has been reported as an advantageous method for obtaining key intermediates in good yield via a simple one-step reaction .
化学反応の分析
Types of Reactions
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
作用機序
The mechanism of action of 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidinosulfonyl group contribute to the compound’s ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
Fluazifop: A selective herbicide that contains a trifluoromethyl group and is used to control grass weeds.
Uniqueness
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidinosulfonyl group, and phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C17H17F3N2O3S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-(4-piperidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-9-16(21-12-13)25-14-5-7-15(8-6-14)26(23,24)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 |
InChIキー |
HAEWYVQAAQBYET-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)
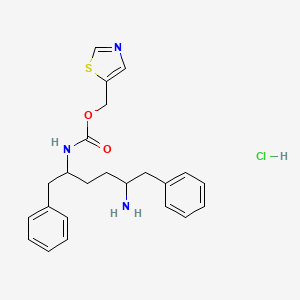
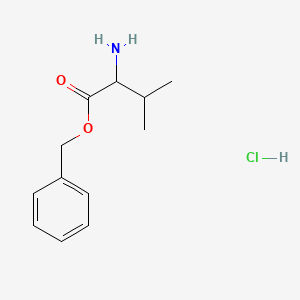
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)
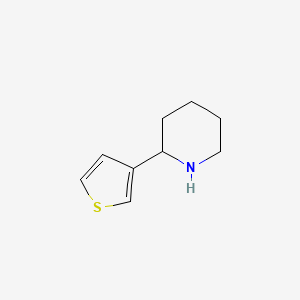
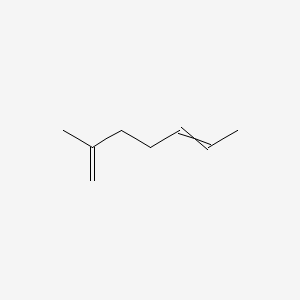

![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)

